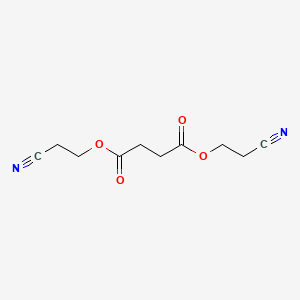
Bis(2-cyanoethyl) butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-cyanoethyl) butanedioate typically involves the esterification of butanedioic acid with 2-cyanoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction can be represented as follows:
HOOC-(CH2)2-COOH+2HOCH2CH2CN→NCCH2CH2OOC-(CH2)2-COOCH2CH2CN+2H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification reaction while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-cyanoethyl) butanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield butanedioic acid and 2-cyanoethanol.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The cyanoethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.
Major Products Formed
Hydrolysis: Butanedioic acid and 2-cyanoethanol.
Reduction: Bis(2-aminoethyl) butanedioate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Bis(2-cyanoethyl) butanedioate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: It can be used in the preparation of polymers and resins with specific properties.
Pharmaceuticals: It is investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Biology: It may be used in the study of enzyme-catalyzed reactions involving ester and nitrile groups.
Mécanisme D'action
The mechanism of action of bis(2-cyanoethyl) butanedioate depends on the specific reaction it undergoes. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In reduction reactions, the nitrile groups are converted to amines through the transfer of hydride ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-cyanoethyl) succinate: Similar structure but with different ester groups.
Bis(2-cyanoethyl) fumarate: Contains a double bond in the butanedioate backbone.
Bis(2-cyanoethyl) maleate: Similar to fumarate but with a cis configuration.
Uniqueness
Bis(2-cyanoethyl) butanedioate is unique due to its combination of ester and nitrile functionalities, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
71228-07-4 |
|---|---|
Formule moléculaire |
C10H12N2O4 |
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
bis(2-cyanoethyl) butanedioate |
InChI |
InChI=1S/C10H12N2O4/c11-5-1-7-15-9(13)3-4-10(14)16-8-2-6-12/h1-4,7-8H2 |
Clé InChI |
JRLXTODTQYWZMX-UHFFFAOYSA-N |
SMILES canonique |
C(COC(=O)CCC(=O)OCCC#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















